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Compound of Interest

Compound Name: 4-Bromo-8-chloroquinoline

Cat. No.: B1356022 Get Quote

An In-Depth Technical Guide to 4-Bromo-8-chloroquinoline: Molecular Structure, Properties,

and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-8-chloroquinoline is a halogenated heterocyclic compound built upon the privileged

quinoline scaffold. As a synthetic intermediate, it offers a unique combination of reactive sites,

making it a valuable building block in the fields of medicinal chemistry, organic synthesis, and

materials science. The strategic placement of bromine and chlorine atoms allows for selective,

sequential functionalization through modern cross-coupling methodologies, enabling the

construction of complex molecular architectures. This guide provides a comprehensive

overview of its molecular structure, physicochemical properties, predicted spectroscopic

characteristics, and a discussion of logical synthetic pathways. The content is designed to

equip researchers and drug development professionals with the foundational knowledge

required to effectively utilize this versatile reagent in their work.

Part 1: Molecular Structure and Physicochemical
Properties
The precise identity and physical characteristics of a chemical reagent are fundamental to its

successful application in research and development. This section details the core structural and
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physical data for 4-Bromo-8-chloroquinoline.

Structural Identification
Correctly identifying a molecule is critical for database searches, regulatory compliance, and

scientific communication.

IUPAC Name: 4-Bromo-8-chloroquinoline

CAS Number: 927800-40-6[1][2]

Molecular Formula: C₉H₅BrClN[1][2][3]

Molecular Weight
Average Molecular Weight: 242.50 g/mol [1][2][4][5]

Monoisotopic Mass: 240.9294 Da[6]

2D Structural Representation
The structure of 4-Bromo-8-chloroquinoline, with standard IUPAC numbering for the

quinoline ring system, is presented below. This numbering is crucial for interpreting

spectroscopic data and understanding reaction regioselectivity.

Caption: 2D structure of 4-Bromo-8-chloroquinoline with IUPAC numbering.

Physicochemical Data Summary
The following table summarizes key physical and chemical properties, which are essential for

handling, storage, and reaction planning.
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Property Value Source

Molecular Formula C₉H₅BrClN [1][2]

Molecular Weight 242.50 g/mol [1][2]

CAS Number 927800-40-6 [1][2]

Physical Form Solid [3]

Boiling Point 331.3 ± 22.0 °C (Predicted) [1]

Density 1.673 g/cm³ (Predicted) [1]

Storage Temperature 2-8 °C [1]

SMILES Clc1cccc2c(Br)ccnc12 [2]

InChI
1S/C9H5BrClN/c10-7-4-5-12-

9-6(7)2-1-3-8(9)11/h1-5H
[2]

Part 2: Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for 4-bromo-8-chloroquinoline are not widely

published, its structure allows for reliable prediction of its key spectroscopic features. This

analysis is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically

δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.

H2, H3, H5, H6, H7: Each proton will appear as a distinct signal. The protons on the pyridine

ring (H2, H3) will likely be the most downfield due to the deshielding effect of the nitrogen

atom.

Coupling: Complex spin-spin coupling (ortho, meta) will result in signals appearing as

doublets, triplets, or doublets of doublets, allowing for structural assignment. For instance,

H5 and H7 would be expected to show ortho coupling to H6, which in turn would appear as a

triplet (or more accurately, a doublet of doublets if meta coupling is resolved).
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each

unique carbon atom in the quinoline core. The carbons directly bonded to the electronegative

nitrogen (C2, C8a), bromine (C4), and chlorine (C8) atoms will have their chemical shifts

significantly influenced.

Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the identity of this compound due to

its unique isotopic signature.

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the

natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈

75.8%, ³⁷Cl ≈ 24.2%).

Isotopic Pattern: The most prominent peaks in the cluster will be:

M⁺: (C₉H₅⁷⁹Br³⁵ClN) at m/z ≈ 241

M+2: (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN) at m/z ≈ 243

M+4: (C₉H₅⁸¹Br³⁷ClN) at m/z ≈ 245

Expertise & Trustworthiness: The relative intensity of this M/M+2/M+4 pattern is highly

characteristic and serves as a self-validating system to confirm the presence of one bromine

and one chlorine atom, providing high confidence in the compound's identity.

Part 3: Synthesis and Reactivity
4-Bromo-8-chloroquinoline is not a naturally occurring compound and must be prepared

through multi-step organic synthesis. Understanding its synthesis and reactivity is key to its

application as a versatile building block.

Synthetic Strategy and Plausible Pathway
Direct electrophilic bromination of 8-chloroquinoline is unlikely to yield the desired 4-bromo

product due to the directing effects of the chloro-substituent and the deactivated nature of the
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pyridine ring. A more robust and logical approach involves constructing the quinoline ring

system first, followed by sequential halogenation. The conversion of a 4-hydroxyquinoline (a 4-

quinolone tautomer) to a 4-haloquinoline is a cornerstone of quinoline chemistry.

A plausible synthesis, adapted from established methodologies for related isomers, is outlined

below.[7][8]

Caption: Proposed two-step synthetic workflow for 4-Bromo-8-chloroquinoline.

Proposed Synthetic Protocol
This protocol is a hypothetical but chemically sound procedure based on established

transformations. Researchers should perform their own optimizations.

Step 1: Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

Rationale: This reaction builds the core heterocyclic structure from readily available starting

materials. 2-chloroaniline provides the benzene portion of the final product, including the C8-

chloro substituent. Diethyl ethoxymethylenemalonate serves as the three-carbon unit

required to form the pyridine ring. The reaction proceeds through condensation followed by a

heat-induced cyclization and elimination.

Methodology:

In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq)

and diethyl ethoxymethylenemalonate (1.1 eq).

Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate

intermediate.

Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated

to ~250 °C.

Maintain the temperature for 15-30 minutes to effect cyclization.

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate

the product.
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Filter the solid, wash thoroughly, and dry to yield 8-chloro-4-hydroxyquinoline.

Step 2: Conversion to 4-Bromo-8-chloroquinoline

Rationale: The hydroxyl group at the C4 position is tautomerically equivalent to a ketone (a

4-quinolone). This group can be converted into a bromo substituent using a suitable

brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus

tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This is a nucleophilic substitution-

type reaction on the protonated hydroxyl group, which is a much more favorable pathway

than direct electrophilic attack at the C4 position.

Methodology:

Carefully add 8-chloro-4-hydroxyquinoline (1.0 eq) to phosphorus oxybromide (POBr₃,

~3.0 eq) in a flask equipped with a reflux condenser.

Heat the mixture to reflux (typically >100 °C) for 2-4 hours. The reaction should be

monitored by TLC or LC-MS.

After completion, cool the mixture to room temperature and carefully pour it onto crushed

ice to quench the excess POBr₃.

Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) while cooling in

an ice bath.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-
8-chloroquinoline.

Key Reactivity for Drug Development
The primary value of 4-bromo-8-chloroquinoline in synthesis lies in the differential reactivity

of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.
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Sequential Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in

reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for selective

functionalization at the C4 position while leaving the C8 position intact for a subsequent,

different coupling reaction under more forcing conditions.

Causality: The greater reactivity of the C-Br bond stems from its lower bond dissociation

energy and its better ability to undergo oxidative addition to a low-valent metal catalyst (e.g.,

Pd(0)) compared to the stronger C-Cl bond. This predictable reactivity is crucial for the

rational design of complex molecules.

4-Bromo-8-chloroquinoline

Suzuki Coupling 1
(e.g., Pd(PPh₃)₄, Na₂CO₃)

+ R¹-B(OH)₂

C-Br reacts selectively

4-(R¹)-8-chloroquinoline

Suzuki Coupling 2
(e.g., Pd₂(dba)₃, SPhos, K₃PO₄)

+ R²-B(OH)₂

C-Cl reacts under
more forcing conditions

4-(R¹)-8-(R²)-quinoline

Click to download full resolution via product page
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Caption: Selective, sequential Suzuki cross-coupling enabled by differential C-Br/C-Cl

reactivity.

Part 4: Significance in Research and Drug
Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry,

forming the core of numerous approved drugs, most famously the antimalarial chloroquine.[9]

Scaffold for Bioactive Molecules: 4-Bromo-8-chloroquinoline serves as an ideal starting

material for generating libraries of novel quinoline derivatives.[10] By varying the groups

introduced at the C4 and C8 positions, chemists can systematically explore the structure-

activity relationship (SAR) of new compounds.

Therapeutic Targets: This synthetic flexibility allows for the development of molecules aimed

at a wide range of biological targets. Research on related halogenated quinolines has

focused on developing inhibitors for enzymes critical to cancer cell proliferation and microbial

growth, as well as modulators of key biological pathways.[11][12][13] Its utility in constructing

potential antimalarial agents is also a significant area of application.[10]

Conclusion
4-Bromo-8-chloroquinoline is more than just a chemical compound; it is a versatile tool for

molecular innovation. Its well-defined structure, characterized by a molecular weight of 242.50

g/mol , provides a stable and reliable foundation for synthesis. The compound's true power lies

in the differential reactivity of its bromo and chloro substituents, which enables chemists to

perform selective, sequential modifications. This feature is invaluable for the rational design of

new drug candidates and advanced materials. By understanding its fundamental properties,

predictable spectroscopic signatures, and logical synthetic routes, researchers are well-

equipped to leverage 4-Bromo-8-chloroquinoline to its full potential in advancing scientific

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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